molecular formula C27H36O3 B3904404 (16E)-16-(4-methoxybenzylidene)androst-5-ene-3,17-diol CAS No. 5983-28-8

(16E)-16-(4-methoxybenzylidene)androst-5-ene-3,17-diol

Cat. No.: B3904404
CAS No.: 5983-28-8
M. Wt: 408.6 g/mol
InChI Key: MDGYGSZQYJUTBN-NBVRZTHBSA-N
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Description

(16E)-16-(4-methoxybenzylidene)androst-5-ene-3,17-diol is a synthetic steroid derivative. Steroids are a class of organic compounds with a characteristic molecular structure containing four rings of carbon atoms. This compound is of interest due to its potential biological activities and applications in various fields of research.

Properties

IUPAC Name

(16E)-16-[(4-methoxyphenyl)methylidene]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthrene-3,17-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O3/c1-26-12-10-20(28)16-19(26)6-9-22-23(26)11-13-27(2)24(22)15-18(25(27)29)14-17-4-7-21(30-3)8-5-17/h4-8,14,20,22-25,28-29H,9-13,15-16H2,1-3H3/b18-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGYGSZQYJUTBN-NBVRZTHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC(=CC5=CC=C(C=C5)OC)C4O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12CCC(CC1=CCC3C2CCC4(C3C/C(=C\C5=CC=C(C=C5)OC)/C4O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80417293
Record name AC1NT61U
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80417293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5983-28-8
Record name AC1NT61U
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80417293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (16E)-16-(4-methoxybenzylidene)androst-5-ene-3,17-diol typically involves the condensation of androst-5-ene-3,17-diol with 4-methoxybenzaldehyde under basic conditions. The reaction may be catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or carboxylic acids.

    Reduction: Reduction reactions may convert the double bond or carbonyl groups to alcohols or alkanes.

    Substitution: The methoxy group on the benzylidene moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield androst-5-ene-3,17-dione, while reduction could produce androst-5-ene-3,17-diol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (16E)-16-(4-methoxybenzylidene)androst-5-ene-3,17-diol is used as a starting material for the synthesis of other steroid derivatives. It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential effects on cellular processes and signaling pathways. It could be used in studies related to hormone regulation and receptor interactions.

Medicine

The compound may have potential therapeutic applications, such as in the development of new drugs for treating hormonal imbalances or certain cancers. Its biological activity and safety profile would need to be thoroughly evaluated in preclinical and clinical studies.

Industry

In the industrial sector, this compound could be used in the production of pharmaceuticals, cosmetics, and other products that require steroid derivatives.

Mechanism of Action

The mechanism of action of (16E)-16-(4-methoxybenzylidene)androst-5-ene-3,17-diol involves its interaction with specific molecular targets, such as hormone receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

    Androst-5-ene-3,17-diol: A precursor in the synthesis of (16E)-16-(4-methoxybenzylidene)androst-5-ene-3,17-diol.

    4-Methoxybenzaldehyde: Another precursor used in the synthesis.

    Other Steroid Derivatives: Compounds with similar structures and functional groups, such as testosterone or estradiol.

Uniqueness

This compound is unique due to the presence of the 4-methoxybenzylidene moiety, which may confer distinct biological activities and chemical reactivity compared to other steroid derivatives. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(16E)-16-(4-methoxybenzylidene)androst-5-ene-3,17-diol
Reactant of Route 2
(16E)-16-(4-methoxybenzylidene)androst-5-ene-3,17-diol

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